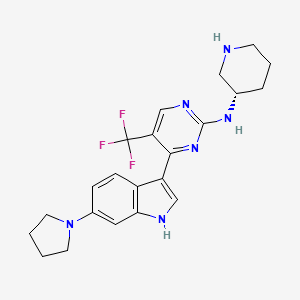

Cdk7-IN-22

Description

Properties

Molecular Formula |

C22H25F3N6 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

N-[(3S)-piperidin-3-yl]-4-(6-pyrrolidin-1-yl-1H-indol-3-yl)-5-(trifluoromethyl)pyrimidin-2-amine |

InChI |

InChI=1S/C22H25F3N6/c23-22(24,25)18-13-28-21(29-14-4-3-7-26-11-14)30-20(18)17-12-27-19-10-15(5-6-16(17)19)31-8-1-2-9-31/h5-6,10,12-14,26-27H,1-4,7-9,11H2,(H,28,29,30)/t14-/m0/s1 |

InChI Key |

WVOMSZCXYDTSHK-AWEZNQCLSA-N |

Isomeric SMILES |

C1CCN(C1)C2=CC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)N[C@H]5CCCNC5 |

Canonical SMILES |

C1CCN(C1)C2=CC3=C(C=C2)C(=CN3)C4=NC(=NC=C4C(F)(F)F)NC5CCCNC5 |

Origin of Product |

United States |

Foundational & Exploratory

Cdk7-IN-22 (SY-5609): An In-Depth Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk7-IN-22, also known as compound 101 and more formally as SY-5609, is a potent and highly selective, orally bioavailable, non-covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical regulator of two fundamental cellular processes frequently dysregulated in cancer: transcription and cell cycle progression.[2][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to CDK7 as a Therapeutic Target in Oncology

Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that plays a dual role in cellular homeostasis. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[2][5][6] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a crucial step for the initiation and elongation phases of transcription.[2][7] Given its central role in these processes, which are often hijacked by cancer cells to sustain their rapid proliferation and survival, CDK7 has emerged as a promising therapeutic target.[3][8]

This compound (SY-5609): A Selective Inhibitor of CDK7

This compound (SY-5609) is a sub-nanomolar, non-covalent inhibitor of CDK7 that exhibits high selectivity over other kinases, including other members of the CDK family.[1][3][4] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The potent and selective inhibition of CDK7 by this compound disrupts both the transcriptional and cell cycle machinery in cancer cells, leading to anti-tumor activity.[3][9]

Mechanism of Action

The anti-cancer effects of this compound stem from its dual inhibitory action on CDK7's functions in transcription and cell cycle control.

Inhibition of Transcription

By inhibiting CDK7, this compound prevents the phosphorylation of the RNA Polymerase II CTD at serine 5 (Ser5).[3][10] This phosphorylation event is critical for promoter escape and the transition from transcription initiation to elongation. The inhibition of this process leads to a global downregulation of transcription, with a particularly profound effect on genes with super-enhancers and those that are crucial for cancer cell identity and proliferation, such as the oncogene MYC.[3][9][10]

Disruption of the Cell Cycle

As the kinase responsible for activating cell cycle CDKs, CDK7 inhibition by this compound leads to a failure to phosphorylate and activate key cell cycle regulators like CDK1, CDK2, CDK4, and CDK6.[2][5] This results in a cell cycle arrest, primarily at the G2/M phase, thereby halting cell proliferation.[3][10]

Induction of Apoptosis

The combined effect of widespread transcriptional repression and cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in cancer cells.[3][9][11] This is a key mechanism through which this compound exerts its anti-tumor activity.

Signaling Pathways Affected by this compound

The following diagram illustrates the central role of CDK7 and how its inhibition by this compound impacts key signaling pathways in cancer cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Facebook [cancer.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. firstwordpharma.com [firstwordpharma.com]

An In-depth Technical Guide to a Representative CDK7 Inhibitor: Compound 22

Disclaimer: Publicly available information regarding the specific discovery and synthesis pathway of "Cdk7-IN-22" is limited. The primary reference, a Taiwanese patent, is not readily accessible in its full-text version containing detailed experimental protocols. Therefore, to fulfill the request for an in-depth technical guide, this document focuses on a well-characterized and publicly documented CDK7 inhibitor, Compound 22 , a potent 2,4-diaminopyrimidine derivative. The information presented herein is derived from the scientific publication "Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors" and serves as a representative example of the discovery and development of a selective CDK7 inhibitor.

Introduction to CDK7 as a Therapeutic Target

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that plays a crucial dual role in two fundamental cellular processes: cell cycle progression and transcriptional regulation. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the initiation of transcription.[1][2] Given its central role in these processes, which are often dysregulated in cancer, CDK7 has emerged as a promising target for anticancer drug development.[1]

Discovery of Compound 22

Compound 22 was developed through a structure-based drug design approach, starting from a lead compound, BTX-A51, which is a Casein Kinase 1α (CK1α) inhibitor that also exhibits activity against CDK7 and CDK9.[1] Through systematic structural modifications of the 2,4-diaminopyrimidine scaffold, researchers aimed to enhance potency and selectivity for CDK7. The design strategy focused on introducing a sulfone group, which was predicted by molecular modeling to enhance binding affinity with the CDK7 active site. Further modifications, including the addition of an acetyl group, were explored to improve selectivity against other kinases, particularly CDK9.[1] This iterative process of design, synthesis, and biological evaluation led to the identification of Compound 22 as a highly potent and selective CDK7 inhibitor.

Quantitative Biological Data

The biological activity of Compound 22 and related compounds was assessed through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: Enzymatic Inhibitory Activity of Compound 22 against CDKs

| Compound | CDK7 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |

| Compound 22 | 7.21 | >1000 |

| BTX-A51 (Lead) | 272.30 | - |

| THZ1 (Control) | 6.91 | - |

Data sourced from "Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors".[1]

Table 2: Antiproliferative Activity of Compound 22 in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MV4-11 | Acute Myeloid Leukemia (AML) | 208.1 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | - |

| K562 | Chronic Myeloid Leukemia (CML) | - |

| Jurkat | Acute T-cell Leukemia (ALL) | - |

Data for additional cell lines were mentioned but specific IC₅₀ values were not provided in the primary source for all lines.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery and evaluation of Compound 22.

Synthesis of Compound 22

The synthesis of Compound 22 involves a multi-step process, which is a representative pathway for the generation of 2,4-diaminopyrimidine derivatives.

Step 1: Synthesis of Intermediate A (2-chloro-N-(2-(methylsulfonyl)phenyl)-5-nitropyrimidin-4-amine)

-

To a solution of 2,4-dichloro-5-nitropyrimidine in a suitable solvent (e.g., dichloromethane), an equimolar amount of 2-(methylsulfonyl)aniline is added.

-

A base, such as triethylamine, is added to the reaction mixture to scavenge the HCl byproduct.

-

The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours) until completion, monitored by thin-layer chromatography (TLC).

-

The product is isolated by filtration and purified by recrystallization or column chromatography.

Step 2: Synthesis of Intermediate B (N'-(2-(methylsulfonyl)phenyl)-5-nitropyrimidine-2,4-diamine)

-

Intermediate A is dissolved in a suitable solvent (e.g., isopropanol).

-

An excess of a solution of ammonia in a suitable solvent (e.g., methanol) is added.

-

The reaction mixture is heated in a sealed vessel at an elevated temperature (e.g., 80-100 °C) for a specified time (e.g., 12-24 hours).

-

After cooling, the product is collected by filtration and washed with a suitable solvent.

Step 3: Synthesis of Intermediate C (N'-(2-(methylsulfonyl)phenyl)pyrimidine-2,4,5-triamine)

-

Intermediate B is suspended in a solvent mixture (e.g., ethanol and water).

-

A reducing agent, such as sodium dithionite or iron powder with ammonium chloride, is added.

-

The reaction is heated to reflux for a few hours until the reduction of the nitro group is complete (monitored by TLC).

-

The reaction mixture is filtered while hot, and the filtrate is concentrated to yield the product.

Step 4: Synthesis of Compound 22 (1-(4-amino-2-((2-(methylsulfonyl)phenyl)amino)pyrimidin-5-yl)ethan-1-one)

-

Intermediate C is dissolved in a suitable solvent (e.g., acetic acid).

-

An acetylating agent, such as acetic anhydride, is added to the solution.

-

The reaction is stirred at room temperature for a specified period.

-

The product, Compound 22, is isolated by precipitation upon addition of water, followed by filtration and purification.

In Vitro Kinase Inhibition Assay (FRET-based)

-

The inhibitory activity of Compound 22 against CDK7 and CDK9 is determined using a FRET-based assay.

-

The assay is performed in a multi-well plate format.

-

Each well contains the respective kinase (CDK7/cyclin H/MNAT1 or CDK9/cyclin T1), a specific peptide substrate, and ATP.

-

Compound 22 is added in a range of concentrations to determine the dose-dependent inhibition.

-

The reaction is incubated at room temperature for a specified time (e.g., 1-2 hours).

-

A development reagent is added to stop the reaction and generate a signal.

-

The FRET signal is measured using a suitable plate reader.

-

The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[1]

Cell Proliferation Assay (MTT or CellTiter-Glo)

-

Cancer cell lines (e.g., MV4-11) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of Compound 22 for a specified period (e.g., 72 hours).

-

For the MTT assay, MTT reagent is added to each well, and the cells are incubated to allow the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured.

-

For the CellTiter-Glo assay, a reagent that measures ATP levels (indicative of cell viability) is added to each well, and luminescence is measured.

-

The IC₅₀ values are determined from the dose-response curves.[1]

Visualizations

CDK7 Signaling and Inhibition Pathway

Caption: CDK7's dual role in activating cell cycle CDKs and initiating transcription, and its inhibition by Compound 22.

Synthesis Pathway of Compound 22

Caption: A simplified synthetic route for the preparation of Compound 22.

Conclusion

Compound 22 represents a significant advancement in the development of selective CDK7 inhibitors. Its discovery through a rational, structure-based design approach highlights the potential for creating highly potent and selective kinase inhibitors. The detailed biological data demonstrates its efficacy in inhibiting CDK7 at the enzymatic level and in suppressing the proliferation of cancer cells. The provided experimental protocols offer a clear framework for the synthesis and evaluation of such compounds. As research into CDK7 inhibitors continues, compounds like Compound 22 serve as valuable tools for further elucidating the therapeutic potential of targeting this critical enzyme in cancer therapy.

References

The Structure-Activity Relationship of Cdk7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of Cyclin-dependent kinase 7 (Cdk7) inhibitors, with a focus on the 2,4-diaminopyrimidine scaffold. Cdk7 is a critical regulator of the cell cycle and transcription, making it a compelling target for cancer therapeutics.[1][2][3][4] Understanding the SAR of its inhibitors is paramount for the design of potent and selective drug candidates. While the specific compound "Cdk7-IN-22" is not prominently documented in publicly available research, this guide will use the well-characterized and potent 2,4-diaminopyrimidine inhibitor, designated as compound 22 in recent literature, as a central example to illustrate the core principles of Cdk7 inhibitor SAR.[1]

Core Concepts of Cdk7 Inhibition

Cdk7, in complex with Cyclin H and MAT1, forms the Cdk-activating kinase (CAK) complex, which is essential for the activation of other CDKs that drive cell cycle progression.[4] Additionally, as a component of the general transcription factor TFIIH, Cdk7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a crucial step for transcription initiation and elongation.[4][5] By inhibiting Cdk7, therapeutic agents can simultaneously halt the cell cycle and suppress the transcription of oncogenes, offering a dual mechanism of anti-cancer activity.[1]

Structure-Activity Relationship (SAR) Studies of 2,4-Diaminopyrimidine Cdk7 Inhibitors

The development of potent and selective Cdk7 inhibitors often starts from a known kinase inhibitor scaffold, which is then optimized through systematic chemical modifications. The following tables summarize the quantitative SAR data for a series of 2,4-diaminopyrimidine derivatives, illustrating how different substituents impact inhibitory activity against Cdk7 and selectivity against other kinases, particularly Cdk9.

Table 1: SAR of Modifications at the R1 Position of the Aniline Moiety

| Compound | R1 Substituent | Cdk7 IC50 (nM) | Cdk9 IC50 (nM) |

| BTX-A51 (Reference) | - | 272.30 | - |

| 1 | Methoxy | >1000 | - |

| 22 | Acetyl | 7.21 | >1000 |

Data extracted from a study on 2,4-diaminopyrimidine derivatives as potent Cdk7 inhibitors.[1]

The data in Table 1 demonstrates the critical role of the R1 substituent on the aniline ring. A simple methoxy group at this position leads to a significant loss of activity compared to the parent compound. In contrast, the introduction of an acetyl group in compound 22 results in a highly potent Cdk7 inhibitor with an IC50 value of 7.21 nM.[1] Notably, this modification also confers excellent selectivity against Cdk9.[1]

Table 2: Kinase Selectivity Profile of Compound 22

| Kinase | IC50 (nM) |

| Cdk7 | 7.21 |

| Cdk1 | >1000 |

| Cdk2 | >1000 |

| Cdk3 | >1000 |

| Cdk4 | >1000 |

| Cdk5 | >1000 |

| Cdk6 | >1000 |

| Cdk9 | >1000 |

Data represents the mean from duplicate measurements.[1]

Compound 22 exhibits remarkable selectivity for Cdk7 over a panel of other cyclin-dependent kinases, a crucial attribute for minimizing off-target effects and associated toxicities.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of Cdk7 inhibitors. The following are representative protocols for key in vitro assays.

FRET-Based Cdk7 Kinase Inhibition Assay

This assay quantitatively measures the inhibition of Cdk7 kinase activity using Fluorescence Resonance Energy Transfer (FRET).

Materials:

-

Recombinant human Cdk7/cyclin H/MAT1 complex

-

Kinase substrate (e.g., a peptide containing the Cdk7 phosphorylation motif)

-

ATP

-

FRET-based kinase assay kit (e.g., Adapta™ Universal Kinase Assay)

-

Test compounds (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

-

Plate reader capable of time-resolved FRET measurements

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 2.5 µL of the diluted compounds to the assay wells.

-

Prepare a solution of the Cdk7 enzyme in kinase reaction buffer at 4x the final desired concentration.

-

Add 2.5 µL of the enzyme solution to each well.

-

Prepare a solution of the kinase substrate and ATP in the reaction buffer at 2x the final concentration.

-

Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Add the FRET detection reagents (e.g., Eu-labeled antibody and Alexa Fluor® 647 tracer) as per the manufacturer's instructions to stop the reaction and generate the FRET signal.

-

Incubate for 30 minutes at room temperature.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of RNA Polymerase II Phosphorylation

This cell-based assay assesses the ability of a Cdk7 inhibitor to block the phosphorylation of its key substrate, RNA Polymerase II, in cancer cells.

Materials:

-

Cancer cell line (e.g., MV4-11)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S5)

-

Anti-RNA Polymerase II (total)

-

Anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 6 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][7][8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Pol II Ser5) overnight at 4°C.[7]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total Pol II and a loading control to ensure equal protein loading.

Visualizations

Cdk7 Signaling Pathway in Cancer

Caption: Cdk7's dual role in cell cycle and transcription.

Experimental Workflow for In Vitro Cdk7 Inhibitor Screening

Caption: Workflow for identifying and optimizing Cdk7 inhibitors.

References

- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 5. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Western Blot protocol for RNA Polymerase II/POLR2A Antibody (NB200-598): Novus Biologicals [novusbio.com]

- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 8. azurebiosystems.com [azurebiosystems.com]

Cdk7-IN-22: A Technical Guide to Target Validation in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target in oncology due to its dual role in regulating both cell cycle progression and transcription.[1][2][3][4] As a core component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving the cell cycle forward.[1][5][6][7][8] Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation phases of transcription.[2][4][5][6][9][10][11][12]

Cancer cells often exhibit a heightened dependence on transcriptional machinery to maintain their oncogenic state, a phenomenon known as transcriptional addiction.[1] This makes them particularly vulnerable to the inhibition of key transcriptional regulators like CDK7.[1] Elevated levels of CDK7 have been observed in numerous cancer types and are often associated with poor clinical outcomes.[1][2] Cdk7-IN-22 is a selective inhibitor of CDK7 with demonstrated antitumor activity.[13] This guide provides a comprehensive overview of the methodologies and data interpretation for validating this compound as a therapeutic agent in specific cancer contexts.

Mechanism of Action of CDK7 Inhibition

Inhibition of CDK7 by molecules like this compound disrupts two fundamental cellular processes:

-

Cell Cycle Arrest: By preventing the activation of cell cycle CDKs, CDK7 inhibitors can induce cell cycle arrest, primarily at the G1/S and G2/M transitions, thereby halting cancer cell proliferation.[1][4][7][8]

-

Transcriptional Repression: Inhibition of CDK7-mediated phosphorylation of RNA Pol II leads to the suppression of gene transcription.[4] This effect is particularly pronounced for genes with super-enhancers, which often include key oncogenes like MYC.[1][5]

The combined effect of cell cycle arrest and transcriptional repression can lead to apoptosis (programmed cell death) in cancer cells.[1][4]

Target Validation in Specific Cancer Types

The validation of this compound in specific cancer types involves a series of preclinical experiments designed to assess its efficacy and elucidate its mechanism of action. Below are key experimental areas and associated data.

In Vitro Efficacy

A crucial first step is to determine the anti-proliferative effect of this compound across a panel of cancer cell lines representing the target malignancy.

Table 1: Representative Anti-proliferative Activity of a CDK7 Inhibitor (Data modeled after typical CDK7i studies)

| Cancer Type | Cell Line | IC50 (nM) |

| Breast Cancer | MCF-7 | 150 |

| Breast Cancer | MDA-MB-231 | 95 |

| Ovarian Cancer | OVCAR-3 | 120 |

| Ovarian Cancer | SK-OV-3 | 88 |

| Leukemia | Jurkat | 50 |

IC50 values represent the concentration of the inhibitor required to inhibit cell growth by 50% and are determined using cell viability assays.

Target Engagement and Downstream Effects

It is essential to confirm that this compound engages its target, CDK7, and modulates its downstream signaling pathways within cancer cells.

Table 2: Biomarker Modulation Following CDK7 Inhibitor Treatment (Representative Data)

| Assay | Biomarker | Expected Change |

| Western Blot | p-RNA Pol II (Ser5) | Decrease |

| Western Blot | p-RNA Pol II (Ser7) | Decrease |

| Western Blot | p-CDK1 (Thr161) | Decrease |

| Western Blot | p-CDK2 (Thr160) | Decrease |

| Western Blot | MYC Protein | Decrease |

| Cell Cycle Analysis | % of Cells in G1/S | Increase |

| Apoptosis Assay | % Apoptotic Cells | Increase |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results.

Cell Viability Assay

Objective: To determine the anti-proliferative effect of this compound.

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

-

Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.

-

Measure luminescence or fluorescence using a plate reader.

-

Normalize the data to vehicle-treated control cells and calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis

Objective: To assess the effect of this compound on the phosphorylation of CDK7 substrates and other downstream markers.

Protocol:

-

Culture cancer cells to 70-80% confluency and treat with this compound at various concentrations for a specified time (e.g., 6-24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-RNA Pol II (Ser5/Ser7), p-CDK1, p-CDK2, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.

Apoptosis Assay

Objective: To measure the induction of apoptosis by this compound.

Protocol:

-

Treat cells with this compound for 48-72 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Visualizing Pathways and Workflows

CDK7 Signaling Pathways

The following diagram illustrates the central role of CDK7 in both cell cycle control and transcription.

Caption: Dual roles of CDK7 in cell cycle and transcription.

Experimental Workflow for this compound Target Validation

This workflow outlines the logical progression of experiments for validating this compound.

Caption: A typical workflow for CDK7 inhibitor validation.

Conclusion

The validation of this compound as a targeted therapy requires a systematic and multi-faceted approach. By combining in vitro efficacy studies with robust target engagement and mechanistic assays, researchers can build a strong preclinical data package. The dual mechanism of action of CDK7 inhibitors, impacting both cell cycle and transcription, presents a powerful strategy for treating cancers that are dependent on these fundamental processes. The experimental framework provided in this guide serves as a foundation for the rigorous evaluation of this compound and other CDK7 inhibitors in the drug development pipeline.

References

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK7 is a reliable prognostic factor and novel therapeutic target in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CDK7 in oncology: The avenue forward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Selectivity Profile of Cdk7 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target in oncology due to its dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby driving cell cycle progression. Additionally, as part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the initiation and elongation of transcription. The development of potent and selective CDK7 inhibitors is a key focus in cancer drug discovery. This guide provides an in-depth analysis of the selectivity profile of CDK7 inhibitors against other cyclin-dependent kinases, details the experimental methodologies used for these assessments, and visualizes the relevant biological pathways and experimental workflows. While specific data for a compound designated "Cdk7-IN-22" is not publicly available in detail, this guide will utilize data from other well-characterized, selective CDK7 inhibitors to provide a comprehensive overview for researchers.

Data Presentation: Selectivity of CDK7 Inhibitors

The selectivity of an inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity and limit therapeutic efficacy. The following tables summarize the in vitro inhibitory activity (IC50 values) of several representative selective CDK7 inhibitors against a panel of other CDKs. Lower IC50 values indicate higher potency.

| Kinase | SY-1365 (IC50, nM) | SY-5609 (Kd, nM) | LY3405105 (IC50, nM) | BS-181 (IC50, µM) |

| CDK7 | 369 | <0.5 | 93 | <1 |

| CDK1 | >2000 | - | >9000 | - |

| CDK2 | >2000 | 2000 | - | >1 |

| CDK4 | - | - | 2830 | - |

| CDK6 | - | - | 8080 | - |

| CDK9 | >2000 | 6500 | 6320 | - |

| CDK12 | >2000 | 7500 | >9000 | - |

| CDK19 | - | - | 7410 | - |

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile relies on robust and standardized biochemical assays. The following are detailed methodologies for key experiments commonly cited in the characterization of CDK7 inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Principle: The assay quantifies the phosphorylation of a substrate by a recombinant kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is typically measured using methods such as radioactive labeling (³²P-ATP or ³³P-ATP), fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection.

Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK7/Cyclin H/MAT1, CDK2/Cyclin A, CDK9/Cyclin T1)

-

Kinase-specific substrate (e.g., a peptide derived from the C-terminal domain of RNA polymerase II for CDK7)

-

Adenosine triphosphate (ATP), often radiolabeled (γ-³²P-ATP or γ-³³P-ATP)

-

Test inhibitor (e.g., this compound) at a range of concentrations

-

Kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)

-

96-well or 384-well assay plates

-

Scintillation counter or filter-binding apparatus (for radioactive assays) or a plate reader capable of detecting fluorescence or luminescence.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.

-

Reaction Setup: To each well of the assay plate, add the inhibitor dilution.

-

Initiation of Reaction: Add the kinase/substrate master mix to each well. Initiate the kinase reaction by adding a solution of ATP (including a tracer amount of radiolabeled ATP).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution, which typically contains a high concentration of EDTA to chelate Mg²⁺ ions, thus inhibiting kinase activity.

-

Detection of Phosphorylation:

-

Radioactive Method: Spot the reaction mixture onto a phosphocellulose filter membrane. Wash the membrane to remove unincorporated radiolabeled ATP. The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.

-

FRET-based Method: In this setup, the substrate and a phosphospecific antibody are labeled with a FRET donor-acceptor pair. Phosphorylation allows the antibody to bind, bringing the donor and acceptor into proximity and generating a FRET signal that is measured on a plate reader.

-

Luminescence-based ATP Detection (e.g., Kinase-Glo®): This method measures the amount of ATP remaining in the well after the kinase reaction. Higher kinase activity results in lower ATP levels and thus lower luminescence.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the ability of a compound to bind to its target kinase within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. The target kinase (e.g., CDK7) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. If the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound that also binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector containing the CDK-NanoLuc® fusion construct

-

Transfection reagent

-

NanoBRET™ Kinase Tracer

-

Test inhibitor

-

Opti-MEM® I Reduced Serum Medium

-

White, opaque 96-well or 384-well assay plates

-

Luminometer capable of measuring the donor and acceptor emission wavelengths.

Procedure:

-

Cell Transfection: Transfect the cells with the CDK-NanoLuc® fusion vector and plate them in the assay plates.

-

Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the inhibitor dilutions to the cells.

-

Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours).

-

Luminescence Measurement: Add the NanoBRET™ Nano-Glo® Substrate to all wells and immediately measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the inhibitor concentration to determine the IC50 for target engagement.

Signaling Pathways and Experimental Workflows

CDK7 Signaling Pathway

CDK7 plays a central role in two fundamental cellular processes: cell cycle control and transcription. The following diagram illustrates the key signaling events mediated by CDK7.

Cdk7-IN-22: A Technical Guide to its Role in Cell Cycle and Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 7 (Cdk7) stands at the crossroads of two fundamental cellular processes: cell cycle progression and gene transcription. Its dual functionality as a CDK-activating kinase (CAK) and a core component of the general transcription factor TFIIH makes it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the role of Cdk7 and the implications of its inhibition, with a focus on the inhibitor Cdk7-IN-22. While specific quantitative data for this compound is not extensively available in the public domain, this document leverages data from other well-characterized Cdk7 inhibitors to illustrate the mechanistic consequences of targeting this critical kinase. We will delve into the molecular pathways governed by Cdk7, present available quantitative data in structured tables, provide detailed experimental protocols for assessing Cdk7 inhibition, and visualize key concepts through signaling and workflow diagrams.

The Dual Roles of Cdk7 in Cellular Homeostasis

Cdk7 is a serine/threonine kinase that forms a complex with Cyclin H and MAT1. This heterotrimeric complex has two main functions:

-

Cell Cycle Regulation (as CDK-Activating Kinase - CAK): The Cdk7 complex is the primary CAK in mammalian cells. It is responsible for the activating phosphorylation of a threonine residue within the T-loop of several cell cycle-regulating CDKs, including Cdk1, Cdk2, Cdk4, and Cdk6.[1][2] This activation is a prerequisite for their kinase activity and, consequently, for the orderly progression through the different phases of the cell cycle.[1] Inhibition of Cdk7's CAK function leads to a failure to activate these downstream CDKs, resulting in cell cycle arrest, typically at the G1/S and G2/M transitions.[1][3]

-

Transcription Regulation (as part of TFIIH): Cdk7 is also an integral subunit of the general transcription factor TFIIH.[4] In this context, Cdk7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), primarily at serine 5 (Ser5) and serine 7 (Ser7) residues.[5][6] This phosphorylation is crucial for promoter clearance, the transition from transcription initiation to elongation, and the recruitment of mRNA capping enzymes.[6] Furthermore, Cdk7 can indirectly promote transcription elongation by phosphorylating and activating Cdk9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates Ser2 of the Pol II CTD.[6][7]

This compound and the Landscape of Cdk7 Inhibitors

This compound is a small molecule inhibitor identified for its antitumor activity through the inhibition of Cdk7.[8] While detailed public data on this compound is limited, the broader class of Cdk7 inhibitors has been extensively studied, providing a strong framework for understanding its potential mechanism of action. Other notable Cdk7 inhibitors include THZ1, a covalent inhibitor, and YKL-5-124, which have been instrumental in elucidating the consequences of Cdk7 inhibition in various cancer models.[9][10] These inhibitors have demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines and preclinical models.[9][11]

Quantitative Analysis of Cdk7 Inhibition

To provide a quantitative perspective on the effects of Cdk7 inhibition, the following tables summarize key data from studies on representative Cdk7 inhibitors. It is important to note that these values are for inhibitors other than this compound and are presented here for illustrative purposes.

Table 1: Inhibitory Activity of Selected Cdk7 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| Compound 22 | Cdk7 | 7.21 | Enzymatic | [5] |

| YKL-5-124 | Cdk7 | Varies by cell line | Cell Viability | [9] |

| THZ1 | Cdk7 | 3.2 | Binding Affinity | [10] |

| LDC4297 | Cdk7 | Not specified | In vitro kinase | [12] |

| SY-5609 | Cdk7 | 0.07 | On-target | [13] |

Table 2: Effects of Cdk7 Inhibition on Cell Cycle and Transcription

| Inhibitor | Cell Line | Effect | Observation | Reference |

| YKL-5-124 | Multiple Myeloma | Cell Cycle Arrest | G1/S phase arrest | [9] |

| THZ1 | Jurkat | Transcription Inhibition | Global downregulation of mRNA | [10] |

| Compound 22 | MV4-11 | Apoptosis | Induction of apoptosis | [5] |

| LDC4297 | Pancreatic Cancer | Reduced Transcription | Inhibition of RNA Pol II | [2] |

| YKL-5-124 | Multiple Myeloma | Reduced Phosphorylation | Decreased p-CDK1/2 and p-RNA Pol II (Ser5) | [9] |

Experimental Protocols for Studying Cdk7 Inhibition

Detailed methodologies are crucial for the accurate assessment of Cdk7 inhibitor activity. The following sections provide protocols for key experiments.

Cell Viability Assay (CCK-8 Assay)

This assay determines the effect of a Cdk7 inhibitor on cell proliferation and viability.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

Cdk7 inhibitor (e.g., this compound)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the Cdk7 inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This technique is used to measure the levels of total and phosphorylated proteins involved in the Cdk7 signaling pathway.

Materials:

-

Cancer cell lines

-

Cdk7 inhibitor

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cdk7, anti-p-CDK1(T161), anti-p-CDK2(T160), anti-p-RNA Pol II (Ser5), anti-p-RNA Pol II (Ser2), anti-PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the Cdk7 inhibitor at various concentrations and time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[14]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Cdk7 inhibitor

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with the Cdk7 inhibitor for the desired duration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of Cdk7 and its inhibition. Commercial kits are available for this purpose.[15][16]

Materials:

-

Recombinant active Cdk7/Cyclin H/MAT1 complex

-

Kinase assay buffer

-

Substrate (e.g., a peptide containing the Cdk7 phosphorylation motif)

-

ATP (and [γ-32P]ATP for radioactive assays)

-

Cdk7 inhibitor

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol (using a luminescent assay):

-

Prepare a reaction mixture containing the kinase assay buffer, substrate, and ATP.

-

Add the Cdk7 inhibitor at various concentrations to the wells of a 96-well plate.

-

Add the recombinant Cdk7 enzyme to initiate the reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

The luminescent signal is proportional to Cdk7 activity. Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Impact of Cdk7 Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Conclusion

Cdk7's central role in both cell cycle control and transcription makes it an attractive and well-validated target for cancer therapy. While specific data for this compound is emerging, the wealth of information from other Cdk7 inhibitors provides a strong foundation for understanding its potential therapeutic utility. Inhibition of Cdk7 is expected to induce cell cycle arrest and suppress the transcription of key oncogenes, leading to anti-proliferative and pro-apoptotic effects in cancer cells. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate and characterize Cdk7 inhibitors like this compound. Further research into the specific properties of this compound will be crucial to fully delineate its therapeutic potential.

References

- 1. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cyclin-Dependent Kinase 7 Controls mRNA Synthesis by Affecting Stability of Preinitiation Complexes, Leading to Altered Gene Expression, Cell Cycle Progression, and Survival of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK7 in breast cancer: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. CDK7 controls E2F- and MYC-driven proliferative and metabolic vulnerabilities in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CDK7 inhibition augments response to multidrug chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Control of Expression of Key Cell Cycle Enzymes Drives Cell Line-Specific Functions of CDK7 in Human PDAC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual targeting of CDK4/6 and CDK7 augments tumor response and antitumor immunity in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. cdn1.sinobiological.com [cdn1.sinobiological.com]

Cdk7-IN-22: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cdk7-IN-22, a selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). It covers its chemical properties, mechanism of action, and detailed experimental protocols for its characterization, designed to support research and drug development efforts in oncology and related fields.

Core Compound Information: this compound

This compound is a potent and selective inhibitor of CDK7, a key regulator of the cell cycle and transcription. Its inhibitory activity against CDK7 makes it a valuable tool for studying the biological roles of this kinase and a potential therapeutic agent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below. For experimental purposes, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1]

| Property | Value |

| CAS Number | 2173190-60-6 |

| Molecular Formula | C₂₂H₂₅F₃N₆ |

| Molecular Weight | 430.47 g/mol |

| Solubility | Soluble in DMSO |

Mechanism of Action: Dual Regulation of Cell Cycle and Transcription

CDK7 plays a pivotal dual role in cellular processes, acting as a master regulator of both the cell cycle and transcription. This compound exerts its effects by inhibiting the kinase activity of CDK7, thereby disrupting these two fundamental processes.

1. Regulation of the Cell Cycle: CDK7 is a core component of the CDK-activating kinase (CAK) complex, which is responsible for the phosphorylation and subsequent activation of several other CDKs, including CDK1, CDK2, CDK4, and CDK6. These CDKs are essential for the progression through the different phases of the cell cycle. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.

2. Control of Transcription: CDK7 is also an integral part of the general transcription factor TFIIH. In this context, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation is a critical step for the initiation and elongation phases of transcription. Inhibition of CDK7 by this compound blocks the phosphorylation of RNA Pol II, leading to a global down-regulation of transcription, which particularly affects the expression of genes with super-enhancers, often including key oncogenes.

The dual inhibition of cell cycle progression and transcription by this compound ultimately leads to apoptosis in cancer cells, highlighting its therapeutic potential.

CDK7 Signaling Pathway

The following diagram illustrates the central role of CDK7 in both the cell cycle and transcriptional regulation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro CDK7 Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant CDK7. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[1]

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Peptide substrate (e.g., a generic CDK substrate peptide with a fluorescent label)

-

ATP

-

This compound (serially diluted in 100% DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

384-well assay plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM.

-

In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

-

Prepare a 4x concentrated solution of the CDK7 enzyme in kinase reaction buffer.

-

Add 2.5 µL of the 4x CDK7 enzyme solution to each well.

-

Prepare a 2x concentrated solution of the peptide substrate and ATP in the kinase reaction buffer. The final ATP concentration should be at or near its Km for CDK7.

-

Initiate the kinase reaction by adding 5 µL of the 2x substrate/ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the signal on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution in a cancer cell line of interest.

Materials:

-

Cancer cell line (e.g., HCT116, MCF7)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells once with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with PBS.

-

Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software (e.g., FlowJo).

Western Blot Analysis of Downstream Targets

This protocol is to determine the effect of this compound on the phosphorylation of key downstream targets of CDK7, such as CDK1, CDK2, and RNA Polymerase II.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CDK1 (Thr161), anti-CDK1, anti-phospho-CDK2 (Thr160), anti-CDK2, anti-phospho-RNA Pol II CTD (Ser2, Ser5, Ser7), anti-RNA Pol II, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound or DMSO as described for the cell cycle analysis.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative changes in protein phosphorylation.

Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

References

Downstream Signaling Effects of CDK7 Inhibition: A Technical Guide

Disclaimer: Publicly available information regarding the specific downstream signaling effects, quantitative data, and detailed experimental protocols for Cdk7-IN-22 is limited. To fulfill the request for an in-depth technical guide, this document utilizes data from a well-characterized, selective, and orally bioavailable CDK7 inhibitor, ICEC0942 , as a representative example to illustrate the core downstream signaling effects of CDK7 inhibition. The principles and methodologies described are broadly applicable to the study of other selective CDK7 inhibitors.

Introduction to CDK7 Inhibition

Cyclin-dependent kinase 7 (CDK7) is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for transcription initiation. Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, including CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle transitions.[1][2][3] Due to its dual role, CDK7 has emerged as a promising therapeutic target in oncology.

Selective inhibition of CDK7 disrupts these processes, leading to anti-proliferative and apoptotic effects in cancer cells. This guide details the downstream signaling consequences of CDK7 inhibition, using ICEC0942 as a model inhibitor.

Core Downstream Signaling Pathways Affected by CDK7 Inhibition

Inhibition of CDK7 perturbs two major signaling cascades: transcription regulation and cell cycle control.

Transcriptional Regulation

CDK7 inhibition directly impacts the phosphorylation of RNA Polymerase II, leading to a global but selective effect on transcription.

-

RNA Polymerase II CTD Phosphorylation: CDK7 primarily phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the RNA Pol II CTD. Inhibition of CDK7 leads to a significant reduction in the levels of p-Ser5 and p-Ser7, which in turn prevents the release of Pol II from the promoter, thereby stalling transcription initiation.[4][5] This can also indirectly affect the phosphorylation of Serine 2 (Ser2), a modification mediated by CDK9, which is also activated by CDK7.[4]

Cell Cycle Control

As the CDK-activating kinase, CDK7 is essential for the activation of cell cycle-dependent kinases.

-

CDK Activation: CDK7 phosphorylates the T-loop of CDK1, CDK2, CDK4, and CDK6, a prerequisite for their full activation.[3][6][7] Inhibition of CDK7 leads to a decrease in the phosphorylation of these CDKs, resulting in cell cycle arrest, primarily at the G1/S and G2/M transitions.[6][8]

Quantitative Data Summary

The following tables summarize the quantitative effects of the representative CDK7 inhibitor, ICEC0942.

Table 1: In Vitro Kinase Inhibitory Activity of ICEC0942

| Kinase | IC50 (nM) | Fold Selectivity vs. CDK7 |

| CDK7 | 40 | 1 |

| CDK1 | 1800 | 45 |

| CDK2 | 600 | 15 |

| CDK5 | 9200 | 230 |

| CDK9 | 1200 | 30 |

| Data is illustrative and based on published information for ICEC0942.[9] |

Table 2: Anti-proliferative Activity of ICEC0942 in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| MCF7 | Breast Cancer | 0.2-0.3 |

| T-47D | Breast Cancer | 0.2-0.3 |

| HCT-116 | Colorectal Cancer | 0.2-0.3 |

| NCI-60 Panel (average) | Various Cancers | 0.2-0.3 |

| GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Data is illustrative and based on published information for ICEC0942.[9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro CDK7 Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of a compound against CDK7.

Materials:

-

Recombinant human CDK7/Cyclin H/MAT1 complex

-

CDK substrate peptide (e.g., a peptide containing the YSPTSPS sequence)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well plates

Procedure:

-

Prepare a reaction mixture containing the CDK7/Cyclin H/MAT1 enzyme and the peptide substrate in the kinase assay buffer.

-

Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the enzyme/substrate mixture to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of, for example, 10 µM.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of CDK7 downstream targets.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Pol II Ser5, anti-phospho-CDK2 Thr160, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with the CDK7 inhibitor at various concentrations and time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of CDK7 inhibition on cell proliferation and viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

CDK7 inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the CDK7 inhibitor for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Gene Expression Analysis by RT-qPCR

This protocol is for quantifying changes in the expression of specific genes following CDK7 inhibition.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target and reference genes (e.g., MYC, CCNE1, and GAPDH)

-

Real-time PCR system

Procedure:

-

Treat cells with the CDK7 inhibitor.

-

Extract total RNA from the cells and assess its quality and quantity.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a reference gene.

Conclusion

Inhibition of CDK7 provides a powerful approach to concurrently disrupt transcription and cell cycle progression in cancer cells. The downstream effects, characterized by reduced RNA Polymerase II and cell cycle CDK phosphorylation, culminate in decreased cell viability and proliferation. The methodologies outlined in this guide provide a framework for the detailed investigation of the mechanism of action of selective CDK7 inhibitors like this compound. Further studies are warranted to fully elucidate the specific quantitative effects and therapeutic potential of this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. The involvement of cyclin-dependent kinase 7 (CDK7) and 9 (CDK9) in coordinating transcription and cell cycle checkpoint regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin-dependent kinase control of the initiation-to-elongation switch of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TFIIH-Associated Cdk7 Kinase Functions in Phosphorylation of C-Terminal Domain Ser7 Residues, Promoter-Proximal Pausing, and Termination by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CDK-activating kinase Cdk7: Taking yes for an answer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Cdk7-Cdk4 T-Loop Phosphorylation Cascade Promotes G1 Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ICEC0942, an Orally Bioavailable Selective Inhibitor of CDK7 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Cdk7-IN-22 on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 7 (CDK7) is a master regulator of the eukaryotic transcription cycle and cell cycle progression. As a core component of the general transcription factor TFIIH, CDK7 plays a pivotal role in initiating transcription by phosphorylating the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II), RPB1. Furthermore, as a CDK-activating kinase (CAK), it activates other transcriptional CDKs, thereby influencing the entire transcription process. This technical guide provides an in-depth analysis of the effects of Cdk7-IN-22, a representative specific inhibitor of CDK7, on the phosphorylation status of RNA Polymerase II. It details the underlying molecular mechanisms, presents quantitative data from relevant studies, outlines key experimental protocols for investigation, and provides visual diagrams of the associated pathways and workflows.

Introduction: CDK7 and the RNA Polymerase II CTD Code

The regulation of gene expression is a highly orchestrated process, with the initiation and elongation phases of transcription being critical control points. RNA Polymerase II, the enzyme responsible for transcribing all protein-coding genes, features a unique, unstructured C-terminal domain (CTD) on its largest subunit, RPB1. In humans, this domain consists of 52 tandem repeats of the heptapeptide consensus sequence Tyr1-Ser2-Pro3-Thr4-Ser5-Pro6-Ser7.[1][2]

The dynamic, post-translational modification of this CTD, particularly the phosphorylation of its serine residues, constitutes a complex regulatory mechanism often referred to as the "CTD code." This code dictates the recruitment and interaction of various factors that control transcription, co-transcriptional RNA processing, and chromatin modification.

CDK7 is a serine/threonine kinase that functions in two fundamental cellular processes:

-

Transcription: As part of the 10-subunit TFIIH complex, CDK7 directly phosphorylates the Pol II CTD, which is essential for promoter escape and the recruitment of mRNA capping enzymes.[3][4]

-

Cell Cycle Control: As the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates cell-cycle CDKs such as CDK1, CDK2, CDK4, and CDK6.[2]

Given its central role, CDK7 has emerged as a significant target for therapeutic intervention, particularly in oncology. Small molecule inhibitors, exemplified by this compound, provide powerful tools to probe its function and evaluate its therapeutic potential. This guide focuses specifically on the consequences of CDK7 inhibition for the phosphorylation of its key substrate, the Pol II CTD.

Mechanism of Action: How this compound Alters Pol II Phosphorylation

This compound, by inhibiting the kinase activity of CDK7, induces a cascade of effects that profoundly alter the phosphorylation landscape of the Pol II CTD. These effects can be categorized as both direct and indirect.

-

Direct Effect on Serine 5 and Serine 7 Phosphorylation: CDK7 preferentially phosphorylates the serine residues at positions 5 and 7 of the CTD heptad repeat.[1][2] Ser5 phosphorylation (Ser5-P) is a hallmark of transcription initiation and is concentrated near the promoter region. It facilitates the dissociation of the Mediator complex and is crucial for recruiting the 5'-mRNA capping machinery.[5][6] Ser7 phosphorylation (Ser7-P) plays a key role in the transcription of small nuclear RNAs (snRNAs) and in facilitating the 3'-end processing of mRNA transcripts.[7] By directly blocking CDK7's catalytic activity, this compound leads to a significant and rapid reduction in the levels of both Ser5-P and Ser7-P on the Pol II CTD.

-

Indirect Effect on Serine 2 Phosphorylation: Serine 2 phosphorylation (Ser2-P) is critical for the transition from promoter-proximal pausing to productive transcriptional elongation.[6] The primary kinase responsible for this modification is CDK9, the catalytic component of the Positive Transcription Elongation Factor b (P-TEFb).[6][8] CDK7 functions as an activating kinase for CDK9.[1][4] Therefore, inhibition of CDK7 by this compound impairs the activation of CDK9, leading to a subsequent decrease in Ser2-P levels. This indirect effect contributes to defects in transcriptional elongation.[1]

The combined loss of these critical phosphorylation marks disrupts the normal transcription cycle, leading to an accumulation of Pol II at promoters, impaired initiation and elongation, and ultimately, a global downregulation of transcript synthesis.[9]

Quantitative Data on the Effects of CDK7 Inhibition

While specific quantitative data for this compound is not detailed in the provided search results, studies using other potent CDK7 inhibitors or genetic inhibition methods provide representative quantitative insights into the effects on Pol II phosphorylation.

| Parameter | Method of Inhibition | Cell/System | Effect Observed | Reference |

| Ser7 Phosphorylation | Genetic (analog-sensitive Cdk7) + inhibitor (3-MB-PP1) | Human Cdk7as/as cells | 80-90% reduction in Ser7-P levels on U1 and U2 snRNA genes, normalized to total Pol II. | [7] |

| Ser5 Phosphorylation | Chemical (SY-5609 inhibitor) | Human cells | Significant decline in Ser5-P levels at transcription start sites (TSSs) genome-wide. | [10] |

| Ser2 Phosphorylation | Genetic (analog-sensitive Cdk7) + inhibitor (3-MP-PP1) | Human Cdk7as/as cells | Reduced levels of Ser2-P relative to total Pol II at the 3' ends of c-Myc and GAPDH genes. | [1] |

| Overall Transcription | Chemical (compounds 140 & 297) | In vitro transcription assay with human nuclear extracts | Strong inhibition of elongated transcript complexes at nanomolar to low micromolar concentrations. | [2] |

Key Experimental Protocols

Investigating the impact of this compound on Pol II phosphorylation requires specific and robust methodologies. Detailed protocols for three key experimental approaches are provided below.

Protocol: Western Blot Analysis of Pol II CTD Phosphorylation

This method provides a direct assessment of the global changes in the phosphorylation status of the RPB1 subunit of Pol II in whole-cell lysates.

1. Cell Culture and Treatment:

- Plate cells at an appropriate density and allow them to adhere overnight.

- Treat cells with a dose-range of this compound or a vehicle control (e.g., DMSO) for the desired time period (e.g., 2, 6, 24 hours).

2. Cell Lysis:

- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse the cells directly on the plate by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

- Incubate on ice for 30 minutes with periodic vortexing.

- Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

- Transfer the supernatant (cleared lysate) to a new tube.

- Determine the protein concentration using a standard method such as the BCA assay.

4. SDS-PAGE and Electrotransfer:

- Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.